molecular formula C10H10O4 B104960 Kakuol CAS No. 18607-90-4

Kakuol

Cat. No. B104960
CAS RN: 18607-90-4
M. Wt: 194.18 g/mol
InChI Key: SLLMHZXMVHNZOR-UHFFFAOYSA-N
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Description

Kakuol, also known as 2-chloro-2-methylpropanol or tert-butyl alcohol chloride, is an organic compound . It is derived from Asarum and is often used as an important solvent for organic synthesis, for the synthesis of alcohols, aldehydes, ketones, and other organic compounds .


Synthesis Analysis

Kakuol can be prepared by the reaction of hydrogen chloride and tert-butyl alcohol, and the reaction needs to be carried out in the presence of an acid catalyst . In a study, eighteen sulfonate derivatives containing a kakuol moiety were designed and synthesized .


Molecular Structure Analysis

The molecular formula of Kakuol is C10H10O4 . It has a molar mass of 194.18 .


Chemical Reactions Analysis

Kakuol is often used as an important solvent for organic synthesis, for the synthesis of alcohols, aldehydes, ketones, and other organic compounds . It can also be used as a surfactant, antifreeze, and dye intermediates .


Physical And Chemical Properties Analysis

Kakuol has a density of 1.320, a melting point of 110°C, and a boiling point of 352.3°C at 760mmHg . It is soluble in methanol, ethanol, DMSO, and other organic solvents .

Scientific Research Applications

Antifungal Applications

Kakuol has been found to have significant antifungal properties. It has been used in the development of potential fungicidal candidates . For example, sulfonate derivatives containing a Kakuol moiety were designed and synthesized as part of an exploration to discover new promising fungicide candidates . These derivatives exhibited remarkable activity against various plant pathogenic fungi .

Synthesis of Agrochemicals

Kakuol and its derivatives can be seen as important intermediates for the synthesis of some agrochemicals . This makes Kakuol a valuable compound in the field of agricultural chemistry .

Synthesis of Pharmaceuticals

In addition to agrochemicals, Kakuol and its derivatives are also important intermediates in the synthesis of various pharmaceuticals . This highlights the importance of Kakuol in medicinal chemistry .

Treatment of Plant Diseases

Kakuol has been found to exhibit protective activity against the development of anthracnose disease on cucumber plants . Although the control efficacy of Kakuol against the anthracnose disease was somewhat less than that of the commercial fungicide chlorothalonil, it still demonstrates the potential of Kakuol in the treatment of plant diseases .

Inhibition of Mycelial Growth

Kakuol has been found to completely inhibit the mycelial growth of Botrytis cinerea Pers ex Fr and Cladosporium cucumerinum Ellis & Arthur at certain concentrations . This suggests that Kakuol could be used in the control of these fungi .

Antimicrobial Activity

Although Kakuol has been found to have significant antifungal activity, it has been found to have no antimicrobial activity against yeast and bacteria even at high concentrations . This suggests that the antimicrobial activity of Kakuol is specific to fungi .

Safety and Hazards

Kakuol is toxic to humans and may cause irritation to the respiratory system, skin, and eyes . Protective measures should be taken when handling Kakuol, including wearing protective gloves, goggles, and respiratory protection equipment .

properties

IUPAC Name

1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-7(11)6-3-9-10(4-8(6)12)14-5-13-9/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLMHZXMVHNZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171850
Record name Kakoul
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kakuol

CAS RN

18607-90-4
Record name Kakuol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18607-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kakoul
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kakoul
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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